4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium 4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium
Brand Name: Vulcanchem
CAS No.: 880494-73-5
VCID: VC2863363
InChI: InChI=1S/C8H5ClNS2.ClH/c9-8-7(11-12-10-8)6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)C2=[S+]SN=C2Cl.[Cl-]
Molecular Formula: C8H5Cl2NS2
Molecular Weight: 250.2 g/mol

4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium

CAS No.: 880494-73-5

Cat. No.: VC2863363

Molecular Formula: C8H5Cl2NS2

Molecular Weight: 250.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium - 880494-73-5

Specification

CAS No. 880494-73-5
Molecular Formula C8H5Cl2NS2
Molecular Weight 250.2 g/mol
IUPAC Name 4-chloro-5-phenyldithiazol-1-ium;chloride
Standard InChI InChI=1S/C8H5ClNS2.ClH/c9-8-7(11-12-10-8)6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1
Standard InChI Key HCRNAZKVYFQPKV-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)C2=[S+]SN=C2Cl.[Cl-]
Canonical SMILES C1=CC=C(C=C1)C2=[S+]SN=C2Cl.[Cl-]

Introduction

Chemical Structure and Properties

Molecular Structure

4-Chloro-5-phenyl- dithiazol-2-ylium features a planar five-membered heterocyclic ring with considerable bond localization. The presence of the phenyl group at the 5-position and the chlorine atom at the 4-position significantly influences its electronic distribution and chemical behavior . The molecular weight of this compound is approximately 250.17 g/mol.

The structural integrity of the compound is maintained by the aromatic character of the dithiazole ring, which contains delocalized electrons. Related dithiazole compounds have been studied using computational methods such as B3LYP, BLYP, M06, mPW1PW, PBE, and MP2 to calculate intramolecular geometrical parameters and establish their aromaticity through bond order calculations, Bird Index determinations, and NICS(1) values .

Physical and Chemical Properties

The physical and chemical properties of 4-Chloro-5-phenyl- dithiazol-2-ylium are summarized in the following table:

PropertyDescription
AppearanceCrystalline solid
Molecular FormulaC₉H₅ClNS₂
Molecular Weight250.17 g/mol
SolubilitySoluble in organic solvents (e.g., dichloromethane, chloroform)
StabilityEnhanced stability due to the phenyl group
Electronic CharacterContains regions of both electron deficiency and richness

The compound's stability is enhanced by the presence of the phenyl group compared to other dithiazole derivatives. This stability plays a crucial role in its applications across various fields.

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Chloro-5-phenyl- dithiazol-2-ylium typically involves reactions with key precursors. One common method is based on the reaction of Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) with phenylamine under controlled conditions .

The synthetic pathway can be adapted from procedures used for similar compounds. For related dithiazole derivatives, the general procedure involves:

  • Preparing a solution of 4,5-dichloro-1,2,3-dithiazolium chloride in dichloromethane

  • Adding the amine component (phenylamine in this case)

  • Adding an appropriate base after initial reaction

  • Purification through chromatographic techniques

Specific Reaction Conditions

The reaction conditions for synthesizing this compound require careful control of temperature, solvent choice, and reaction time. Based on protocols for similar compounds, the reaction is typically conducted at room temperature (approximately 20°C) with protection from moisture using a calcium chloride drying tube .

The specific procedure can be summarized as follows:

  • A solution of 4,5-dichloro-1,2,3-dithiazolium chloride in dichloromethane is prepared

  • Phenylamine is added and the mixture is stirred for approximately 1 hour

  • An appropriate base (typically 2 equivalents) is added dropwise

  • The reaction mixture is stirred for an additional 2 hours

  • The product is isolated through adsorption onto silica and subsequent chromatography

Alternative Synthetic Routes

Alternative approaches for synthesizing related dithiazolium compounds have been reported and may be applicable to 4-Chloro-5-phenyl- dithiazol-2-ylium with appropriate modifications. For instance, certain 1,3-dithiol-2-ylium compounds can be obtained from the reaction of substituted ω-bromoacetophenone with various salts of dithiocarbamic acids .

These alternative methods expand the synthetic toolkit available for preparing 4-Chloro-5-phenyl- dithiazol-2-ylium and its derivatives, potentially offering advantages in terms of yield, purity, or scalability depending on the specific application requirements.

Chemical Reactivity

Reactive Sites and Patterns

The reactivity of 4-Chloro-5-phenyl- dithiazol-2-ylium is influenced by its electronic structure, with several reactive sites that can participate in various chemical transformations:

  • The chlorine atom at the 4-position is susceptible to nucleophilic substitution

  • The sulfur atoms in the dithiazole ring can participate in oxidation reactions

  • The entire dithiazole ring can undergo reduction under appropriate conditions

  • The cationic character of the ylium center contributes to its electrophilicity

The Fukui condensed functions, which help predict reactivity patterns and potential reaction sites, have been calculated for related compounds using computational methods .

Major Reaction Types

4-Chloro-5-phenyl- dithiazol-2-ylium undergoes several important types of chemical reactions:

Oxidation Reactions

The compound can be oxidized to form sulfoxides or sulfones, with the sulfur atoms in the dithiazole ring serving as the primary oxidation sites. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction Reactions

Under reducing conditions, the dithiazole ring can be converted into simpler sulfur-containing compounds. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed for these transformations.

Substitution Reactions

The chlorine atom at the 4-position can be replaced by various nucleophiles, including amines, thiols, and alcohols. These substitution reactions lead to a diverse array of derivatives with modified properties.

Reaction Conditions and Products

The following table summarizes common reaction conditions and the major products formed from different types of reactions involving 4-Chloro-5-phenyl- dithiazol-2-ylium:

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationH₂O₂, m-CPBAMild to moderate temperaturesSulfoxides, Sulfones
ReductionNaBH₄, LiAlH₄Room temperature to refluxReduced sulfur compounds
Nucleophilic SubstitutionAmines, thiols, alcoholsMild conditionsSubstituted dithiazoles

These reactions highlight the versatility of 4-Chloro-5-phenyl- dithiazol-2-ylium as a building block in organic synthesis, allowing for the preparation of a wide range of derivatives with tailored properties.

Biological Activities

Antimicrobial Properties

4-Chloro-5-phenyl- dithiazol-2-ylium exhibits significant antimicrobial activities against various pathogenic organisms. The compound's effectiveness as an antimicrobial agent is attributed to its ability to interact with critical enzymes and cellular components in microorganisms.

Studies suggest that the compound may be particularly effective against certain bacterial strains, including some that demonstrate resistance to conventional antibiotics. The mechanism likely involves inhibition of essential metabolic pathways or disruption of cell membrane integrity.

Anticancer Activity

One of the most promising biological activities of 4-Chloro-5-phenyl- dithiazol-2-ylium is its anticancer potential. Research has demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.

The anticancer activity may be mediated through interaction with specific cellular targets, including:

  • Inhibition of enzymes involved in cancer cell metabolism

  • Interference with signaling pathways that regulate cancer cell growth

  • Induction of programmed cell death (apoptosis)

  • Disruption of cancer cell division processes

Case studies have shown significant inhibition of cancer cell growth at relatively low concentrations, supporting the potential of this compound as a lead for developing new anticancer therapeutics.

Mechanism of Action

The biological activity of 4-Chloro-5-phenyl- dithiazol-2-ylium involves its interaction with various molecular targets. The compound's mechanism of action can be categorized as follows:

Enzyme Inhibition

The compound can inhibit specific enzymes by binding to active sites or allosteric regions, thereby disrupting normal enzymatic function. This inhibition can affect critical cellular processes such as metabolism, DNA replication, and protein synthesis.

Protein Binding

4-Chloro-5-phenyl- dithiazol-2-ylium can bind to proteins involved in signaling pathways, potentially altering their function and the downstream cellular responses. This interaction may be particularly relevant for its anticancer activity, as many cancer cells rely on aberrant signaling pathways for survival and proliferation.

Nucleic Acid Interaction

The compound may interact with DNA or RNA, affecting transcription and replication processes. This interaction could contribute to its antimicrobial and anticancer activities by disrupting the genetic machinery of target cells.

Structure-Activity Relationship

The biological activity of 4-Chloro-5-phenyl- dithiazol-2-ylium is influenced by its structural features. The following table illustrates the contribution of different structural elements to its biological activity:

Structural FeatureContribution to Biological Activity
Dithiazole RingCore structure required for activity; provides key interaction points with biological targets
Phenyl GroupEnhances stability and lipophilicity; may improve binding to biological targets through π-π interactions
Chlorine AtomAffects electronic distribution; may participate in halogen bonding with biomolecules; serves as a site for structural modification

Understanding these structure-activity relationships guides the development of new derivatives with enhanced biological activities or improved pharmacokinetic properties.

Material Science Applications

Electronic and Optical Properties

The unique electronic structure of 4-Chloro-5-phenyl- dithiazol-2-ylium contributes to its potential applications in material science. The compound exhibits properties that make it suitable for developing electronic and photonic devices.

Key electronic and optical properties include:

  • Potential for high electrical conductivity

  • Unique optical absorption and emission characteristics

  • Enhanced stability under various environmental conditions

These properties position the compound as a promising candidate for applications in organic electronics and related fields.

Development of New Materials

4-Chloro-5-phenyl- dithiazol-2-ylium can serve as a building block for the development of new materials with tailored properties. The following table summarizes potential applications in material science:

Application AreaRelevant PropertiesPotential Advantages
Organic ElectronicsElectrical conductivity, stabilityEnhanced device performance, longer operational lifetime
Photonic DevicesOptical properties, responsiveness to stimuliImproved light absorption/emission, sensitivity to external factors
SensorsSelective reactivity, stabilityHigh sensitivity and selectivity for target analytes

The development of these materials often involves the incorporation of 4-Chloro-5-phenyl- dithiazol-2-ylium into larger structures or polymeric systems to achieve the desired macroscopic properties.

Structural Characteristics

Crystal Structure Analysis

Studies on related dithiazole compounds provide insights into the likely crystal structure of 4-Chloro-5-phenyl- dithiazol-2-ylium. These heterocycles are typically planar with considerable bond localization, contributing to their stability and chemical behavior .

The planar structure facilitates π-stacking interactions in the solid state, which can influence the compound's physical properties and its packing arrangement in crystals. These interactions may also play a role in the compound's biological activities by facilitating binding to planar biological targets such as DNA bases or aromatic amino acid residues in proteins .

Solid-State Packing

The solid-state packing of related dithiazole compounds demonstrates tight arrangements without voids, attributed to a rich network of short intermolecular electrostatic contacts. These include S δ+...N δ-, S δ+...O δ-, S δ+...Cl δ- and S δ+...S δ- interactions that are well within the sum of their van der Waals radii .

For 4-Chloro-5-phenyl- dithiazol-2-ylium, the presence of the phenyl group likely introduces additional π-π stacking interactions that further stabilize the crystal structure. The chlorine atom may participate in halogen bonding, contributing to the three-dimensional arrangement of molecules in the solid state .

Computational Studies

Computational methods have been employed to study related dithiazole compounds, providing insights into their electronic structure and properties. These methods include:

  • Density functional theory (DFT) calculations using functionals such as B3LYP, BLYP, M06, and PBE

  • Ab initio methods like MP2 (second-order Møller-Plesset perturbation theory)

  • Calculation of aromaticity indices such as NICS(1) (Nucleus-Independent Chemical Shift) values

  • Determination of Fukui condensed functions to predict reactivity patterns

These computational studies help in understanding the electronic distribution, reactivity patterns, and structural characteristics of dithiazole compounds like 4-Chloro-5-phenyl- dithiazol-2-ylium.

Comparative Analysis with Related Compounds

Structural Comparison

4-Chloro-5-phenyl- dithiazol-2-ylium can be compared with related dithiazole derivatives to understand the influence of different substituents on properties and reactivity. The following table provides a comparison with structurally related compounds:

CompoundKey Structural FeaturesNotable Differences
4-Chloro-5-phenyl- dithiazol-2-yliumPhenyl group at 5-position, Chlorine at 4-positionReference compound
4-Chloro-5H-1,2,3-dithiazol-5-oneCarbonyl group at 5-positionLacks phenyl group, contains carbonyl oxygen
4-Chloro-5H-1,2,3-dithiazole-5-thioneThiocarbonyl group at 5-positionContains sulfur instead of phenyl group
N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroanilineDifluoroaniline moietyContains nitrogen linkage and fluorinated aromatic ring

These structural differences significantly influence the compounds' physical properties, chemical reactivity, and biological activities .

Reactivity Comparison

The reactivity of 4-Chloro-5-phenyl- dithiazol-2-ylium can be compared with related compounds to understand the influence of structural variations:

CompoundOxidation SusceptibilityNucleophilic SubstitutionStability
4-Chloro-5-phenyl- dithiazol-2-yliumModerateHigh at 4-positionEnhanced by phenyl group
4-Chloro-5H-1,2,3-dithiazol-5-oneHigh due to carbonylHigh at 4-positionModerate
4-Chloro-5H-1,2,3-dithiazole-5-thioneModerate to highHigh at 4-positionModerate
N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2,4-difluoroanilineModerateHigh at 4-positionStabilized by resonance

These reactivity differences guide synthetic strategies and inform the development of new derivatives with tailored properties .

Biological Activity Comparison

Comparing the biological activities of 4-Chloro-5-phenyl- dithiazol-2-ylium with related compounds provides insights into structure-activity relationships:

CompoundAntimicrobial ActivityAnticancer ActivityOther Biological Effects
4-Chloro-5-phenyl- dithiazol-2-yliumSignificantPromisingPotential antiviral activity
Other dithiazole derivativesVariable, depending on substituentsVariable, influenced by structural featuresDiverse range of activities

These comparisons highlight the importance of specific structural features for biological activity and guide the rational design of new derivatives with enhanced therapeutic potential.

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